molecular formula C12H4Br6 B1203065 2,2',4,4',6,6'-Hexabromobiphenyl CAS No. 59261-08-4

2,2',4,4',6,6'-Hexabromobiphenyl

Cat. No.: B1203065
CAS No.: 59261-08-4
M. Wt: 627.6 g/mol
InChI Key: LNFYSRMCCKKDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',4,4',6,6'-Hexabromobiphenyl (HBBP) is an important brominated flame retardant (BFR) used in a wide range of consumer products, such as electronics, textiles, and plastics. It is a polybrominated diphenyl ether (PBDE) that has been used for decades as a flame retardant in various products. HBBP is a persistent organic pollutant (POP) that has been found in the environment, wildlife, and humans. HBBP can be released into the environment through the use and disposal of products containing it. It is a toxic compound that can lead to adverse health effects, such as endocrine disruption, reproductive toxicity, and cancer.

Scientific Research Applications

  • Mutagenicity and Liver Neoplasm Promotion : HBB, as part of a mixture of polybrominated biphenyls (PBB) like Firemaster BP-6, was tested for mutagenicity in mammalian cells. No mutagenic effects were detected at the dose levels tested, suggesting the possibility of these compounds promoting liver neoplasms via a non-genotoxic mechanism (Kavanagh et al., 1985).

  • Metabolism in Rat Liver Microsomal Enzymes : HBB was metabolized in vitro by rat liver microsomal enzymes into more polar ether soluble lipophilic metabolites, trichloroacetic acid soluble conjugates, and a macromolecular adduct fraction. The rates of these metabolic processes were enhanced using Firemaster BP-6 and HBB-induced microsomal enzymes (Houghton et al., 1980).

  • Ah Receptor Pathway Activation by Brominated Flame Retardants : HBB, along with other brominated flame-retardants (BFRs), was studied for its interaction with cellular receptors, specifically the Ah receptor. This study demonstrated that BFRs, including HBB, can activate the AhR signal transduction pathway at moderate to high concentrations (Brown et al., 2004).

  • Pharmacokinetics in Rats and Humans : A study developed a mathematical model to describe the pharmacokinetics of HBB in rats and humans. This model helped in understanding the tissue distribution and excretion of HBB in these organisms, showing significant accumulation in adipose tissue (Tuey & Matthews, 1980).

  • Pathologic Effects in White Leghorn Cockerels : Pathologic effects of HBB were compared with other hexabromobiphenyl congeners in White leghorn cockerels. It was found that the congeners were not individually as toxic as the parent mixture (Dharma et al., 1982).

Future Directions

: NIST Chemistry WebBook : Chemsrc - 2,2’,4,4’,6,6’-Hexabromobiphenyl : AccuStandard - CAS No. 59261-08-4 : SCP Science - 2,2’,4,4’,6,6’-Hexabromobiphenyl

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,6,6’-Hexabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, specifically CYP1A1, which are involved in the metabolism of xenobiotics . The interaction between 2,2’,4,4’,6,6’-Hexabromobiphenyl and CYP1A1 leads to the activation of phase I and II xenobiotic metabolizing enzymes, which are crucial for the detoxification and elimination of harmful substances from the body . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism .

Cellular Effects

The effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl on cellular processes are profound and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of 2,2’,4,4’,6,6’-Hexabromobiphenyl to the AhR receptor leads to the activation of the AhR signaling pathway, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 2,2’,4,4’,6,6’-Hexabromobiphenyl has been implicated in the disruption of cellular metabolic processes, including oxidative phosphorylation and lipid metabolism .

Molecular Mechanism

At the molecular level, 2,2’,4,4’,6,6’-Hexabromobiphenyl exerts its effects through various binding interactions and enzyme modulations. The compound’s binding to the AhR receptor triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding results in the transcriptional activation of genes encoding phase I and II detoxification enzymes, such as CYP1A1 . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can inhibit or activate other enzymes involved in cellular metabolism, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl in laboratory settings have been extensively studied to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that 2,2’,4,4’,6,6’-Hexabromobiphenyl is relatively stable and resistant to degradation, which contributes to its persistence in the environment . Over time, the compound can accumulate in biological tissues, leading to prolonged exposure and potential toxic effects . Long-term studies have also indicated that chronic exposure to 2,2’,4,4’,6,6’-Hexabromobiphenyl can result in significant alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild biochemical and cellular changes, while higher doses can lead to more severe toxic effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological responses are elicited . High doses of 2,2’,4,4’,6,6’-Hexabromobiphenyl have been associated with adverse effects, including hepatotoxicity, neurotoxicity, and reproductive toxicity .

Metabolic Pathways

2,2’,4,4’,6,6’-Hexabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which catalyze its biotransformation into more water-soluble metabolites that can be excreted from the body . This metabolic process involves phase I reactions, such as hydroxylation, followed by phase II reactions, including conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the detoxification and elimination of 2,2’,4,4’,6,6’-Hexabromobiphenyl from the body .

Transport and Distribution

The transport and distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl within cells and tissues are influenced by its physicochemical properties and interactions with transport proteins. The compound can be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, 2,2’,4,4’,6,6’-Hexabromobiphenyl can bind to intracellular proteins, such as cytosolic receptors and enzymes, which affect its localization and accumulation . The distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl in tissues is also determined by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 2,2’,4,4’,6,6’-Hexabromobiphenyl is critical for understanding its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytosolic proteins and enzymes . Additionally, 2,2’,4,4’,6,6’-Hexabromobiphenyl can be transported to the nucleus upon binding to the AhR receptor, where it influences gene expression . The subcellular distribution of 2,2’,4,4’,6,6’-Hexabromobiphenyl is also affected by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYSRMCCKKDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074772
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59261-08-4
Record name 2,2',4,4',6,6'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59261-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PBB 155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 2
Reactant of Route 2
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',4,4',6,6'-Hexabromobiphenyl
Reactant of Route 6
2,2',4,4',6,6'-Hexabromobiphenyl
Customer
Q & A

Q1: What is the crystal structure of 2,2',4,4',6,6'-Hexabromobiphenyl and how does its structure relate to other similar compounds?

A1: this compound crystallizes in the orthorhombic space group P nca with unit cell dimensions of a = 14.48(1) Å, b = 12.71(1) Å, and c = 8.534(7) Å. [] The structure was determined to have a residual (R) value of 0.044 for 693 observed reflections. Notably, the dihedral angle (θ) between the two phenyl rings, influenced by the steric interactions of the bromine substituents, is 83.0°. [] This angle is comparable to the 81.7° observed in the structurally similar compound, 2,2',6,6'-tetrachlorobiphenyl. [] The study highlights that steric interactions are not the only factor determining the solid-state geometry of these compounds. Interestingly, this compound and 2,2',6,6'-tetrachlorobiphenyl exhibit pseudo-isostructural characteristics, further emphasizing the influence of halogen substitution on the structural arrangement. []

Q2: Can you describe an analytical method used to determine the presence of this compound in a complex matrix like a food package?

A2: While the provided research [] focuses on structural analysis, a separate study [] outlines a method for determining various additives, including fire retardants like this compound, in plastic food packaging. This method employs ultrasonic extraction followed by analysis using Ultra Performance Liquid Chromatography coupled with a Photodiode Array Detector (UPLC-PDA). [] This technique is particularly suitable for complex matrices due to its high sensitivity and selectivity. The study highlights that this method achieves a limit of detection (LOD) ranging from 0.01 to 0.55 µg/mL for the analyzed additives, showcasing its ability to detect trace amounts of these compounds. [] The researchers achieved good accuracy with average spiked recoveries exceeding 70.24% for most analytes, including this compound. [] This method offers a robust approach to monitoring the presence of fire retardants like this compound in materials intended for food contact, ensuring consumer safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.